(4-Chlorophenyl)(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone
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Overview
Description
This compound belongs to the class of organic compounds known as phenylmethylamines . It is a derivative of pyrrolidine and has a furan ring attached to it.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of pyrrolidine derivatives has been achieved through various strategies, including ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings . A study on the microwave-assisted synthesis of novel pyrazoline derivatives, including 1- (4-chlorophenyl)-3- (4-substituted phenyl)-5- (5- (4-nitrophenyl) furan-2-yl)-4,5-dihydro-1H-pyrazole derivatives, demonstrates the efficiency of microwave irradiation in synthesizing furan-containing compounds.Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolidine ring and a furan ring. The InChI code for a similar compound, (4-chlorophenyl) (3-pyridinyl)methanone, is1S/C12H8ClNO/c13-11-5-3-9 (4-6-11)12 (15)10-2-1-7-14-8-10/h1-8H
. Chemical Reactions Analysis
The aza-Piancatelli rearrangement of furan-2-yl (phenyl)methanol with aryl amines, catalyzed by phosphomolybdic acid, facilitates the synthesis of trans-4,5-disubstituted cyclopentenone derivatives.Scientific Research Applications
Antimicrobial Activity:
(4-Chlorophenyl)(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone: and its derivatives have been investigated for their antimicrobial properties. In a study by Reddy et al., the compound was synthesized and evaluated against various bacteria (Staphylococcus aureus, Bacillus subtillis, Echerichia coli) and fungi (Aspergillus niger, Aspergillus fumigatus) using the Cup plate method . Further research could explore its mechanism of action and potential clinical applications.
Phosphine Oxide Ligands:
The crystal structure of tris(6-methylpyridin-2-yl)phosphine oxide has been studied . This compound, which contains the 6-methylpyridin-2-yl moiety, serves as a ligand in coordination chemistry. Investigating its coordination behavior with transition metals and its catalytic applications could be an interesting avenue for research.
Drug Development:
The synthesis of (4-chlorophenyl)(5-methylpyrazin-2-yl) derivatives (including (4-chlorophenyl)(5-methylpyrazin-2-yl) methanone ) was aimed at generating new compounds for future drug development . Exploring its potential as a lead compound for drug design, especially in areas like antiviral or anticancer drug development, could be valuable.
Mechanism of Action
Target of Action
The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds .
Mode of Action
Compounds with a pyrrolidine ring are known to interact with various biological targets due to the ring’s stereochemistry and the increased three-dimensional coverage .
Biochemical Pathways
Compounds with a pyrrolidine ring are known to influence a variety of biological pathways due to their diverse target interactions .
Pharmacokinetics
The compound’s pyrrolidine ring may contribute to its pharmacokinetic properties, as this structure is known to modify physicochemical parameters and improve adme/tox results for drug candidates .
Result of Action
Compounds with a pyrrolidine ring are known to have diverse biological effects due to their wide range of target interactions .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of compounds with a pyrrolidine ring .
Future Directions
The future directions for this compound could involve further development and testing for potential therapeutic applications. For instance, compounds with similar structures have shown promising anti-fibrotic activities . Therefore, this compound might also be developed into a novel anti-fibrotic drug.
properties
IUPAC Name |
(4-chlorophenyl)-[3-(6-methylpyridin-2-yl)oxypyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2/c1-12-3-2-4-16(19-12)22-15-9-10-20(11-15)17(21)13-5-7-14(18)8-6-13/h2-8,15H,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJWHVTVIKSAKOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(C2)C(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chlorophenyl)(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone |
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